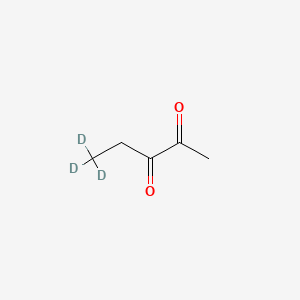

2,3-Pentanedione-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C5H8O2 |

|---|---|

Molecular Weight |

103.13 g/mol |

IUPAC Name |

5,5,5-trideuteriopentane-2,3-dione |

InChI |

InChI=1S/C5H8O2/c1-3-5(7)4(2)6/h3H2,1-2H3/i1D3 |

InChI Key |

TZMFJUDUGYTVRY-FIBGUPNXSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])CC(=O)C(=O)C |

Canonical SMILES |

CCC(=O)C(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Physical Characteristics of 2,3-Pentanedione-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Pentanedione-d3 is the deuterated isotopic analog of 2,3-pentanedione (also known as acetylpropionyl). 2,3-Pentanedione is an alpha-dicarbonyl compound recognized for its buttery and creamy flavor, leading to its use as a flavoring agent in various food products. In scientific research, particularly in metabolomics and toxicology, deuterated standards like this compound are invaluable. The substitution of hydrogen atoms with deuterium atoms results in a molecule with a higher mass, which is readily distinguishable in mass spectrometry-based analyses. This allows for its use as an internal standard for the accurate quantification of its non-deuterated counterpart in complex biological matrices.

This document provides a comprehensive overview of the core physical characteristics of this compound, outlines standard experimental protocols for their determination, and illustrates a key metabolic pathway. Due to the limited availability of experimental data for the deuterated form specifically, the physical properties of the non-deuterated analog, 2,3-pentanedione, are provided as a close approximation. The primary known difference is the molecular weight, which is adjusted for the mass of the three deuterium atoms.

Physical and Chemical Properties

The physical properties of this compound are expected to be nearly identical to those of 2,3-Pentanedione, with the exception of a slightly higher molecular weight.

| Property | Value (2,3-Pentanedione) | Value (this compound, Calculated) |

| Molecular Formula | C₅H₈O₂ | C₅H₅D₃O₂ |

| Molecular Weight | 100.12 g/mol [1] | Approx. 103.14 g/mol |

| Appearance | Colorless to yellow-green liquid[1][2] | Expected: Colorless to yellow-green liquid |

| Odor | Penetrating, buttery odor[1] | Expected: Penetrating, buttery odor |

| Boiling Point | 110-112 °C[3] | Expected: ~110-112 °C |

| Melting Point | -52 °C | Expected: ~-52 °C |

| Density | 0.957 g/mL at 25 °C | Expected: Slightly > 0.957 g/mL |

| Refractive Index (n20/D) | 1.404 | Expected: ~1.404 |

| Solubility | Miscible with alcohol and propylene glycol. Insoluble in glycerol. | Expected: Similar solubility profile |

| Stability | Stable under recommended storage conditions. | Expected: Stable under recommended storage conditions |

Note: The molecular weight of this compound is calculated by substituting three protium atoms (atomic weight ~1.008 Da) with three deuterium atoms (atomic weight ~2.014 Da). Other physical properties are based on the non-deuterated compound and are presented as the best available estimates.

Key Experimental Protocols

The following sections detail generalized, standard laboratory protocols for determining the primary physical characteristics of a liquid organic compound such as this compound.

Boiling Point Determination (Micro Scale using Thiele Tube)

This method is suitable for small sample volumes and provides an accurate boiling point.

-

Sample Preparation: Place approximately 0.5 mL of the liquid sample into a small test tube (e.g., a Durham tube).

-

Capillary Inversion: Seal one end of a capillary tube using a flame. Place the capillary tube into the sample test tube with the open end down.

-

Apparatus Setup: Attach the sample tube to a thermometer using a rubber band, ensuring the sample is aligned with the thermometer's bulb.

-

Heating: Insert the thermometer assembly into a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil), ensuring the sample is fully submerged.

-

Observation: Gently heat the side arm of the Thiele tube with a Bunsen burner. As the temperature rises, air will be expelled from the capillary tube. Continue heating until a rapid and continuous stream of bubbles emerges from the capillary.

-

Measurement: Turn off the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube. Record the atmospheric pressure at the time of the experiment.

Density Measurement (Oscillating U-Tube Method)

This is a modern, accurate, and rapid method for determining the density of liquids.

-

Instrument Calibration: Calibrate the digital density meter according to the manufacturer's instructions, typically using dry air and deionized water as standards.

-

Sample Introduction: Inject a small volume of the this compound sample into the oscillating U-tube cell using a syringe. Ensure no air bubbles are present in the cell, as they will affect the measurement.

-

Temperature Equilibration: Allow the sample to reach thermal equilibrium at the desired temperature (e.g., 25 °C), which is typically controlled by a Peltier system within the instrument.

-

Measurement: The instrument measures the oscillation period of the U-tube containing the sample. This period is directly related to the density of the liquid. The instrument's software calculates and displays the density, often in g/cm³ or kg/m ³.

-

Cleaning: Clean the cell thoroughly with appropriate solvents (e.g., ethanol followed by acetone) and dry it completely before the next measurement.

Refractive Index Measurement (Abbe Refractometer)

The refractive index is a fundamental physical property that is useful for substance identification and purity assessment.

-

Instrument Preparation: Turn on the refractometer and its light source. Ensure the prisms are clean and dry. If temperature control is available, set it to the desired temperature (typically 20 °C).

-

Calibration: Calibrate the instrument using a standard of known refractive index, such as distilled water.

-

Sample Application: Place a few drops of the this compound sample onto the surface of the lower prism.

-

Measurement: Close the prisms carefully. Look through the eyepiece and turn the adjustment knob until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

Reading: Read the refractive index value directly from the instrument's scale or digital display. Record the temperature at which the measurement was taken (e.g., n20/D for 20°C using the sodium D-line).

-

Cleaning: Clean the prism surfaces immediately after the measurement using a soft tissue and an appropriate solvent.

Metabolic Pathway Visualization

2,3-Pentanedione is known to be metabolized in the body. The primary metabolic reaction involves the reduction of one of its ketone groups. This process is catalyzed by the enzyme dicarbonyl/l-xylulose reductase (DCXR). This pathway is significant as it represents a detoxification step for this reactive α-dicarbonyl compound.

Caption: Enzymatic reduction of this compound.

References

An In-depth Technical Guide to 2,3-Pentanedione-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Pentanedione, also known as acetyl propionyl, is an alpha-diketone naturally found in a variety of foods and beverages, contributing to their characteristic flavors. It is also synthesized for use as a flavoring agent. Its deuterated isotopologue, 2,3-Pentanedione-d3, serves as a crucial internal standard in analytical chemistry, particularly in mass spectrometry-based methods. The incorporation of three deuterium atoms provides a distinct mass shift, enabling precise quantification of the non-deuterated analyte in complex matrices while maintaining nearly identical chemical and physical properties.

This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, its primary application as an internal standard, and a detailed experimental protocol for its use in quantitative analysis.

Chemical and Physical Properties

Table 1: Physicochemical Properties of 2,3-Pentanedione and this compound

| Property | 2,3-Pentanedione | This compound (Predicted) | Source |

| CAS Number | 600-14-6 | Not available | |

| Molecular Formula | C₅H₈O₂ | C₅H₅D₃O₂ | - |

| Molecular Weight | 100.12 g/mol | 103.14 g/mol | |

| Appearance | Yellow to greenish-yellow liquid | Yellow to greenish-yellow liquid | |

| Odor | Buttery, sweet, caramel-like | Buttery, sweet, caramel-like | |

| Boiling Point | 110-112 °C | 110-112 °C | |

| Melting Point | -52 °C | -52 °C | |

| Density | 0.957 g/mL at 25 °C | ~0.957 g/mL at 25 °C | |

| Solubility | Soluble in water and organic solvents | Soluble in water and organic solvents | - |

Application as an Internal Standard

The primary and most significant application of this compound is as an internal standard for the quantitative analysis of 2,3-Pentanedione in various samples. This is particularly important in food and beverage quality control, environmental analysis, and toxicology studies where accurate measurement of volatile organic compounds is critical.

The Principle of Isotope Dilution Mass Spectrometry (IDMS)

Isotope dilution mass spectrometry is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled standard (in this case, this compound) to a sample before processing and analysis. The labeled standard is chemically identical to the analyte of interest (2,3-Pentanedione) and therefore behaves identically during extraction, derivatization, and chromatographic separation.

Because the mass spectrometer can differentiate between the analyte and the internal standard based on their mass-to-charge ratio (m/z), any sample loss during preparation affects both compounds equally. This allows for highly accurate and precise quantification by measuring the ratio of the signal from the native analyte to the signal from the isotopically labeled internal standard.

Figure 1. Workflow for the quantification of 2,3-Pentanedione using this compound as an internal standard.

Experimental Protocol: Quantification of 2,3-Pentanedione in a Liquid Matrix

This protocol provides a general framework for the analysis of 2,3-Pentanedione in a liquid sample (e.g., a beverage) using headspace gas chromatography-mass spectrometry (HS-GC-MS) with this compound as an internal standard.

Materials and Reagents

-

2,3-Pentanedione (analytical standard)

-

This compound (internal standard)

-

Methanol (or other suitable solvent), GC grade

-

Deionized water

-

Headspace vials (20 mL) with caps and septa

-

Syringes and volumetric flasks for standard preparation

Instrumentation

-

Gas chromatograph with a mass selective detector (GC-MS)

-

Headspace autosampler

-

Capillary GC column suitable for volatile organic compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

Procedure

1. Preparation of Standards

-

Primary Stock Standard (Native): Prepare a 1000 µg/mL stock solution of 2,3-Pentanedione in methanol.

-

Primary Stock Standard (Internal): Prepare a 1000 µg/mL stock solution of this compound in methanol.

-

Working Standards: Prepare a series of calibration standards by diluting the primary stock standards with deionized water in volumetric flasks to achieve concentrations ranging from 1 to 100 ng/mL. Each calibration standard should be spiked with the internal standard at a constant concentration (e.g., 20 ng/mL).

2. Sample Preparation

-

Accurately transfer a known volume or weight of the liquid sample into a headspace vial.

-

Spike the sample with a known amount of the this compound internal standard solution to achieve a concentration within the calibration range.

-

Seal the vial immediately.

3. HS-GC-MS Analysis

-

Headspace Parameters:

-

Vial Equilibration Temperature: 60 °C

-

Vial Equilibration Time: 30 minutes

-

Loop Temperature: 70 °C

-

Transfer Line Temperature: 80 °C

-

-

GC Parameters:

-

Inlet Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 200 °C

-

Hold: 2 minutes

-

-

-

MS Parameters:

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

2,3-Pentanedione: Monitor characteristic ions (e.g., m/z 57, 72, 100)

-

This compound: Monitor characteristic ions (e.g., m/z 60, 75, 103)

-

-

4. Data Analysis and Quantification

-

Integrate the peak areas of the selected ions for both 2,3-Pentanedione and this compound.

-

Calculate the response ratio (Area of Analyte / Area of Internal Standard) for each calibration standard and the sample.

-

Construct a calibration curve by plotting the response ratio against the concentration of the native standard.

-

Determine the concentration of 2,3-Pentanedione in the sample by interpolating its response ratio on the calibration curve.

An In-depth Technical Guide to the Synthesis of Deuterated 2,3-Pentanedione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for deuterated 2,3-pentanedione. Given the limited specific literature on the deuteration of this particular diketone, this guide details the most pertinent and established methods for the isotopic labeling of ketones, particularly focusing on the exchange of alpha-hydrogens. The information presented is compiled from established chemical principles and analogous deuteration reactions, offering a robust framework for the synthesis and purification of deuterated 2,3-pentanedione.

Introduction

Deuterated compounds, in which one or more hydrogen atoms are replaced by their heavier isotope, deuterium, are invaluable tools in pharmaceutical research and development. The incorporation of deuterium can significantly alter the pharmacokinetic profile of a drug by affecting its metabolic stability, a phenomenon known as the kinetic isotope effect. 2,3-Pentanedione, a simple α-diketone, serves as a key starting material and intermediate in the synthesis of various more complex molecules. The ability to selectively deuterate this compound opens avenues for the development of novel deuterated drugs and for mechanistic studies of chemical and biological processes.

This guide focuses on the most practical and widely applicable methods for the deuteration of ketones: acid- and base-catalyzed hydrogen-deuterium (H/D) exchange using deuterium oxide (D₂O) as the deuterium source.

Core Synthesis Pathway: Enol and Enolate Mediated H/D Exchange

The most direct and common method for the deuteration of ketones at the α-position is through acid- or base-catalyzed enolization or enolate formation in the presence of a deuterium source, typically D₂O. The protons on the carbon atoms adjacent to the carbonyl groups (the α-protons) of 2,3-pentanedione are acidic and can be readily exchanged for deuterium.

Chemical Structure of 2,3-Pentanedione:

CH₃-CO-CO-CH₂-CH₃

The α-protons are located on the methyl group (C1) and the methylene group (C4).

Base-Catalyzed Deuteration Pathway

Base-catalyzed H/D exchange proceeds through the formation of an enolate intermediate. A base removes an α-proton, creating a resonance-stabilized enolate anion. This anion is then protonated (or in this case, deuterated) by a deuterium donor, such as D₂O. This process can be repeated until all α-protons are exchanged for deuterium.

Caption: Base-catalyzed deuteration of 2,3-pentanedione via an enolate intermediate.

Acid-Catalyzed Deuteration Pathway

In an acidic medium, the carbonyl oxygen is first protonated (deuterated in this case), which increases the acidity of the α-protons. A weak base (like D₂O) can then remove an α-proton to form a neutral enol intermediate. Tautomerization of the enol back to the keto form results in the incorporation of a deuterium atom at the α-position.

Caption: Acid-catalyzed deuteration of 2,3-pentanedione via an enol intermediate.

Experimental Protocols

Protocol 1: Base-Catalyzed Deuteration

This protocol is expected to yield perdeuteration at the α-positions (C1 and C4), resulting in 2,3-pentanedione-d₅.

Materials:

-

2,3-Pentanedione (1.0 g, 10 mmol)

-

Deuterium oxide (D₂O, 99.8 atom % D, 20 mL)

-

Anhydrous potassium carbonate (K₂CO₃, 0.7 g, 5 mmol) or Sodium deuteroxide (NaOD) solution (40 wt. % in D₂O, catalytic amount)

-

Anhydrous diethyl ether or dichloromethane for extraction

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying

-

Round-bottom flask with a reflux condenser and magnetic stirrer

Procedure:

-

To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2,3-pentanedione (1.0 g, 10 mmol) and deuterium oxide (20 mL).

-

Add the base catalyst (e.g., anhydrous potassium carbonate or a catalytic amount of NaOD solution).

-

The mixture is stirred vigorously at room temperature or gently heated to reflux (e.g., 50-70 °C) under an inert atmosphere (e.g., nitrogen or argon) to accelerate the exchange. The reaction progress can be monitored by ¹H NMR spectroscopy by observing the disappearance of the α-proton signals.

-

After the desired level of deuteration is achieved (typically several hours to overnight), the reaction mixture is cooled to room temperature.

-

The product is extracted from the aqueous solution with a suitable organic solvent (e.g., diethyl ether or dichloromethane, 3 x 20 mL).

-

The combined organic extracts are dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

The solvent is removed under reduced pressure (rotary evaporation) to yield the deuterated 2,3-pentanedione. The product may be further purified by distillation if necessary.

Protocol 2: Acid-Catalyzed Deuteration

This protocol also aims for perdeuteration at the α-positions.

Materials:

-

2,3-Pentanedione (1.0 g, 10 mmol)

-

Deuterium oxide (D₂O, 99.8 atom % D, 20 mL)

-

Deuterium chloride (DCl) solution (35 wt. % in D₂O, catalytic amount) or a strong acid catalyst like trifluoroacetic acid-d (CF₃COOD).

-

Anhydrous diethyl ether or dichloromethane for extraction

-

Anhydrous sodium bicarbonate (NaHCO₃) solution for neutralization

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying

-

Round-bottom flask with a reflux condenser and magnetic stirrer

Procedure:

-

In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,3-pentanedione (1.0 g, 10 mmol) in deuterium oxide (20 mL).

-

Add a catalytic amount of a strong acid (e.g., a few drops of DCl solution or CF₃COOD).

-

The mixture is stirred at room temperature or heated to reflux (e.g., 50-70 °C) under an inert atmosphere. The reaction is monitored by ¹H NMR.

-

Upon completion, the reaction mixture is cooled and carefully neutralized with a saturated solution of anhydrous sodium bicarbonate.

-

The deuterated product is extracted with an organic solvent (e.g., diethyl ether or dichloromethane, 3 x 20 mL).

-

The combined organic layers are washed with brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure to afford the product.

Quantitative Data from Analogous Systems

The following table summarizes typical quantitative data obtained for the α-deuteration of various ketones using methods analogous to those described above. This data provides a reasonable expectation for the synthesis of deuterated 2,3-pentanedione.

| Ketone Substrate | Catalyst/Conditions | Deuterium Source | Deuterium Incorporation (%) | Yield (%) | Reference |

| Cyclohexanone | Proline derivatives in phosphate buffer | D₂O | >95 | Not reported | [3] |

| Various ketones | DBU (organocatalyst) | D₂O | 90-97 | 87-92 | [1] |

| Various ketones | Superacid ([Ph₃C]⁺[B(C₆F₅)₄]⁻) | D₂O | up to 99 | Not reported | [4] |

| 3-Methylpentane-2,4-dione | Base-catalyzed | D₂O | High (unquantified) | Not reported |

Experimental Workflow

The general workflow for the synthesis, purification, and analysis of deuterated 2,3-pentanedione is outlined below.

Caption: General experimental workflow for the synthesis of deuterated 2,3-pentanedione.

Conclusion

The synthesis of deuterated 2,3-pentanedione can be effectively achieved through well-established acid- or base-catalyzed hydrogen-deuterium exchange reactions. These methods are robust, utilize readily available and cost-effective deuterium sources like D₂O, and are expected to provide high levels of deuterium incorporation at the α-positions. The provided protocols, adapted from similar transformations, offer a solid foundation for researchers to produce this valuable isotopically labeled compound for use in various scientific and developmental applications. Careful monitoring and purification will be key to obtaining a product of high purity and isotopic enrichment.

References

- 1. researchgate.net [researchgate.net]

- 2. 410. Deuterium isotope and solvent effects in the base-catalyzed keto–enol transformation of methylacetylacetone (3-methylpentane-2 : 4-dione) - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 3. dspace.mit.edu [dspace.mit.edu]

- 4. Superacid-catalysed α-deuteration of ketones with D2O - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

The Isotopic Purity of 2,3-Pentanedione-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to determine the isotopic purity of 2,3-Pentanedione-d3. Ensuring high isotopic enrichment is critical for its application as an internal standard in quantitative mass spectrometry-based analyses, for tracing metabolic pathways, and for elucidating reaction mechanisms. The accuracy and reliability of experimental data are directly linked to the quality of the stable isotope-labeled standards used.

Synthesis and Purification of this compound

The synthesis of this compound typically involves the introduction of three deuterium atoms into the 2,3-pentanedione molecule. A common strategy is the deuteration of a suitable precursor molecule. For instance, a plausible synthetic route may involve the use of deuterated reagents to introduce the deuterium atoms at specific positions.

Following synthesis, purification is a critical step to remove unlabeled 2,3-pentanedione (d0) and other impurities. Purification methods may include distillation or preparative chromatography to achieve a high degree of chemical and isotopic purity.

Analytical Methodologies for Isotopic Purity Determination

The determination of isotopic purity of deuterated compounds like this compound primarily relies on two powerful analytical techniques: High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[1][2][3]

High-Resolution Mass Spectrometry (HRMS)

HRMS is a fundamental technique for determining isotopic purity by differentiating between various isotopologues based on their precise mass-to-charge ratios.[3] Electrospray ionization (ESI) and gas chromatography-mass spectrometry (GC-MS) are common ionization techniques used for this purpose.

Experimental Protocol: Isotopic Purity Determination of this compound by HRMS

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

-

Dilute the stock solution to a final concentration of approximately 1 µg/mL in an appropriate solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid for LC-MS).

-

-

Instrumentation:

-

Utilize a high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) capable of achieving a resolution of >60,000.[3]

-

-

MS Parameters:

-

Ionization Mode: Electrospray Ionization (ESI) in positive or negative ion mode, or Electron Ionization (EI) for GC-MS.

-

Mass Range: Scan a narrow mass range around the expected m/z of this compound and its isotopologues (e.g., m/z 100-110).

-

Data Acquisition: Acquire the mass spectrum, ensuring sufficient signal intensity for all relevant isotopologues.

-

-

Data Analysis:

-

Identify the peaks corresponding to the different isotopologues of 2,3-Pentanedione ([M+H]⁺ or M⁺):

-

d0 (unlabeled): ~m/z 101.06

-

d1: ~m/z 102.07

-

d2: ~m/z 103.07

-

d3: ~m/z 104.08

-

-

Calculate the relative abundance of each isotopologue from the integrated peak areas.

-

The isotopic purity is expressed as the percentage of the d3 isotopologue relative to the sum of all isotopologues.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H NMR and ²H NMR, is a powerful tool for confirming the location of deuterium incorporation and quantifying the extent of deuteration.

Experimental Protocol: Isotopic Purity Assessment of this compound by ¹H NMR

-

Sample Preparation:

-

Dissolve an accurately weighed amount of this compound in a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) to a concentration of approximately 5-10 mg/mL in an NMR tube.

-

-

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

-

¹H NMR Spectroscopy:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Analysis: In the ¹H NMR spectrum of unlabeled 2,3-pentanedione, signals corresponding to the methyl and ethyl protons are observed. For this compound, where the deuterium is typically on one of the methyl groups, the signal for that specific methyl group should be significantly reduced or absent. The isotopic purity can be estimated by comparing the integral of the residual proton signal at the deuterated position to the integrals of other non-deuterated protons in the molecule.

-

Data Presentation

A comprehensive assessment of isotopic purity includes the distribution of all isotopologues. The following table provides a template for presenting the isotopic distribution of a batch of this compound.

| Isotopologue | Theoretical Mass (Da) | Measured Abundance (%) |

| d0 | 100.0524 | 0.1 |

| d1 | 101.0587 | 0.5 |

| d2 | 102.0650 | 1.2 |

| d3 | 103.0712 | 98.2 |

Workflow for Isotopic Purity Determination

The following diagram illustrates a typical workflow for the determination of the isotopic purity of this compound.

Caption: Workflow for determining the isotopic purity of this compound.

Conclusion

The accurate determination of the isotopic purity of this compound is essential for its reliable use in research and development. A combination of high-resolution mass spectrometry and NMR spectroscopy provides a comprehensive characterization of the isotopic distribution and the location of deuterium labeling. By following robust and well-defined analytical protocols, researchers can ensure the quality of their stable isotope-labeled standards, leading to more accurate and reproducible experimental outcomes.

References

- 1. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 3. benchchem.com [benchchem.com]

Applications of Deuterated Diketones in Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deuterated compounds, where one or more hydrogen atoms are replaced by their stable isotope deuterium, have emerged as powerful tools in pharmaceutical and chemical research. The seemingly subtle addition of a neutron imparts significant changes to the physicochemical properties of a molecule, most notably through the kinetic isotope effect (KIE), without altering its fundamental chemical structure and biological activity. This guide provides an in-depth exploration of the applications of a specific class of these molecules—deuterated diketones—in research, with a focus on their role in enhancing metabolic stability, elucidating reaction mechanisms, and serving as analytical standards.

Diketones, particularly β-diketones, are prevalent structural motifs in both natural products and synthetic compounds with diverse biological activities. A prime example is curcumin, the principal curcuminoid in turmeric, which is a 1,3-diketone known for its anti-inflammatory, antioxidant, and anticancer properties. However, the therapeutic potential of many diketones is often limited by rapid metabolism. Deuteration offers a strategic approach to mitigate these metabolic vulnerabilities, thereby improving the pharmacokinetic profiles of these promising compounds.

This technical guide will delve into the core applications of deuterated diketones, presenting quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows to provide researchers with a comprehensive understanding of this valuable technology.

Enhancing Metabolic Stability and Pharmacokinetics

The primary application of deuteration in drug development is to improve the metabolic stability and pharmacokinetic properties of a compound. This is achieved through the deuterium kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond leads to a slower rate of bond cleavage in enzyme-catalyzed metabolic reactions. For diketones, this can be particularly advantageous in blocking metabolic "soft spots."

The Kinetic Isotope Effect in Action: The Case of Curcumin

Curcumin, a β-diketone, undergoes extensive and rapid metabolism, which contributes to its low bioavailability.[1] Key metabolic pathways include reduction of the diketone moiety and conjugation of the phenolic hydroxyl groups. Deuteration of curcumin has been explored as a strategy to slow these metabolic processes.

A study comparing the physicochemical and pharmacokinetic properties of curcumin and its deuterated analog provides quantitative insight into the effects of deuteration.[2] While some pharmacokinetic parameters show only minor changes in this particular study, the underlying principle is that slowing metabolism at key sites can lead to increased plasma concentrations and a longer half-life.[2]

Data Presentation: Physicochemical and Pharmacokinetic Parameters of Curcumin vs. Deuterated Curcumin

| Parameter | Curcumin | Deuterated Curcumin | Significance |

| Molecular Weight | 368.38 | 370.37 | Increased mass due to deuterium |

| Log P | 3.03 | 3.01 | Minor change in lipophilicity |

| Topological Polar Surface Area (TPSA) | 93.07 | 93.07 | No change in polar surface area |

| Number of H-bond Donors (n OH) | 6 | 6 | Unchanged |

| Number of H-bond Acceptors (n OHNH) | 2 | 2 | Unchanged |

| Number of Rotatable Bonds (nrotb) | 8 | 8 | Unchanged |

| Volume | 332.18 | 332.18 | Unchanged |

| Aqueous Solubility (Log S) | -3.94 | Not Reported | Expected to be similar |

Data sourced from a comparative study on curcumin and deuterated curcumin.[2]

Mechanistic Elucidation: Probing Tautomerism in β-Diketones

β-Diketones exist in a tautomeric equilibrium between the diketo and enol forms. This equilibrium is crucial for their chemical reactivity and biological activity. Deuterium isotope effects on NMR chemical shifts serve as a sensitive tool to study this tautomerism.[3]

When a proton involved in an intramolecular hydrogen bond in the enol form is replaced by deuterium, it can perturb the tautomeric equilibrium. This perturbation can be observed and quantified by monitoring the changes in 13C chemical shifts. For example, in pyridoylbenzoyl β-diketones, a downfield shift of the C-1 carbon upon deuteration indicates a preference for the tautomeric form where the enolic proton is closer to the C-3 carbonyl group.

Experimental Protocol: Studying β-Diketone Tautomerism by NMR

This protocol outlines a general procedure for investigating the tautomeric equilibrium of a β-diketone using deuterium isotope effects on 13C NMR chemical shifts.

-

Sample Preparation:

-

Dissolve a precisely weighed amount of the β-diketone in a deuterated NMR solvent (e.g., CDCl3) to a known concentration.

-

Prepare a second sample under identical conditions but add a small amount of D2O to facilitate H/D exchange of the enolic proton.

-

-

NMR Spectroscopy:

-

Acquire a high-resolution 1H NMR spectrum for both samples to confirm the presence of both keto and enol forms and to monitor the extent of deuteration.

-

Acquire quantitative 13C NMR spectra for both the non-deuterated and deuterated samples under identical experimental conditions (temperature, number of scans).

-

-

Data Analysis:

-

Measure the chemical shifts of the carbon atoms in the diketone backbone (C-1, C-2, C-3) for both samples.

-

Calculate the deuterium isotope effect (Δδ) for each carbon as: Δδ = δ(C-H) - δ(C-D).

-

Analyze the magnitude and direction of the isotope effects to infer the position of the tautomeric equilibrium. A significant isotope effect on a particular carbonyl carbon suggests that the enolic proton is preferentially located near the other carbonyl group.

-

Logical Relationship: Probing Tautomerism with Deuterium

Caption: Workflow for using deuterium to study β-diketone tautomerism via NMR.

Applications as Internal Standards in Quantitative Analysis

Deuterated compounds are widely used as internal standards (IS) in quantitative analysis by mass spectrometry (MS), particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS). An ideal internal standard should have physicochemical properties very similar to the analyte of interest to compensate for variations in sample preparation, injection volume, and instrument response. Deuterated analogs of the analyte are considered the gold standard for this purpose as they co-elute with the non-deuterated analyte and exhibit similar ionization efficiency, but are distinguishable by their mass.

Deuterated curcumin (curcumin-d6) is commonly used as an internal standard for the quantification of curcumin and its metabolites in biological matrices.

Experimental Protocol: Quantification of Curcumin in Human Plasma using LC-MS/MS with a Deuterated Internal Standard

This protocol provides a detailed methodology for the quantification of curcumin in human plasma.

-

Sample Preparation:

-

To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of curcumin-d6 internal standard working solution (concentration will depend on the expected analyte concentration range).

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Column: C18 reversed-phase column (e.g., Waters XTerra® MS C18, 2.1 mm × 50 mm, 3.5 µm).

-

Mobile Phase A: 10.0 mM ammonium formate in water (pH 3.0).

-

Mobile Phase B: Methanol.

-

Gradient: A suitable gradient to separate curcumin from matrix components.

-

Flow Rate: 0.250 mL/min.

-

Injection Volume: 10 µL.

-

-

Mass Spectrometry:

-

Ionization Mode: Negative Electrospray Ionization (ESI-).

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Curcumin: Monitor the transition from the precursor ion to a specific product ion (e.g., m/z 367.1 -> 149.0).

-

Curcumin-d6 (IS): Monitor the transition from the deuterated precursor ion to its corresponding product ion (e.g., m/z 373.1 -> 149.0).

-

-

-

-

Data Analysis:

-

Integrate the peak areas for the curcumin and curcumin-d6 MRM transitions.

-

Calculate the peak area ratio of curcumin to curcumin-d6.

-

Construct a calibration curve by plotting the peak area ratios of known standards against their concentrations.

-

Determine the concentration of curcumin in the unknown samples by interpolating their peak area ratios on the calibration curve.

-

Experimental Workflow: Quantitative Analysis using a Deuterated Internal Standard

Caption: Workflow for quantitative analysis using a deuterated internal standard.

Synthesis of Deuterated Diketones

The synthesis of deuterated diketones can be achieved through various methods, including H/D exchange reactions or by using deuterated starting materials.

Experimental Protocol: Synthesis of Deuterated Curcumin

A common method for synthesizing curcumin is the Pabon reaction, which can be adapted to produce deuterated curcumin by using deuterated precursors.

-

Preparation of Deuterated Precursor: Synthesize deuterated vanillin (d3-vanillin) by reacting 3,4-dihydroxybenzaldehyde with deuterated methyl iodide (CD3I) in the presence of a base.

-

Formation of the Boron-Acetylacetone Complex:

-

React acetylacetone with boric anhydride in an appropriate solvent like ethyl acetate to form a boron complex.

-

-

Condensation Reaction:

-

Add the deuterated vanillin and tributyl borate to the boron-acetylacetone complex.

-

Add a catalyst, such as n-butylamine, dropwise to the reaction mixture.

-

Stir the reaction at an elevated temperature (e.g., 80 °C) for several hours.

-

-

Hydrolysis and Purification:

-

Hydrolyze the resulting boron complex by adding a dilute acid (e.g., HCl).

-

Extract the deuterated curcumin into an organic solvent (e.g., ethyl acetate).

-

Purify the product using column chromatography or recrystallization to obtain pure deuterated curcumin.

-

Synthesis Workflow: Deuterated Curcumin Synthesis

Caption: Synthetic workflow for producing deuterated curcumin.

Investigating Biological Signaling Pathways

Deuterated diketones can be valuable tools for studying the interaction of these compounds with biological targets and signaling pathways. By comparing the activity of the deuterated and non-deuterated compounds, researchers can gain insights into the mechanism of action. Curcumin is known to modulate numerous signaling pathways, with the NF-κB pathway being a prominent target of its anti-inflammatory effects.

Curcumin has been shown to inhibit the NF-κB signaling pathway by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. This inhibition prevents the translocation of the active p65 subunit of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes. Curcumin can also directly inhibit the IκB kinase (IKK) complex.

Signaling Pathway: Curcumin Inhibition of the NF-κB Pathway

Caption: Mechanism of curcumin's inhibitory action on the NF-κB signaling pathway.

Conclusion

Deuterated diketones represent a versatile and powerful class of molecules for a wide range of research applications. Their ability to modulate metabolic rates through the kinetic isotope effect provides a rational strategy for improving the pharmacokinetic profiles of diketone-containing drug candidates. Furthermore, the unique spectroscopic properties imparted by deuterium make these compounds invaluable probes for elucidating complex chemical and biological mechanisms, such as tautomerism. As demonstrated with curcumin, deuterated diketones also serve as the gold standard for internal standards in quantitative mass spectrometry, enabling accurate and precise bioanalysis. The synthesis of these labeled compounds is becoming increasingly accessible, paving the way for their broader application in drug discovery and development, mechanistic studies, and analytical chemistry. This guide provides a foundational understanding and practical protocols to encourage the wider adoption of deuterated diketones in advancing scientific research.

References

A Technical Guide to 2,3-Pentanedione

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Pentanedione is an alpha-diketone naturally found in a variety of foods and beverages, including butter, milk, coffee, and wine.[1] It is characterized by a creamy, buttery, and sweet aroma and taste.[1][2] Industrially, it is used as a flavoring agent, often as a substitute for diacetyl (2,3-butanedione).[3] However, concerns have been raised about its potential respiratory toxicity, drawing parallels to the health risks associated with diacetyl exposure.[3]

This guide summarizes the physicochemical properties, synthesis, analytical methods, and toxicological data pertinent to 2,3-Pentanedione, presented in a format accessible to researchers and professionals in drug development and related scientific fields.

Physicochemical and Spectroscopic Data

The fundamental properties of 2,3-Pentanedione are summarized below, providing a foundational dataset for experimental design and analysis.

Table 1: Chemical Identifiers and Molecular Properties of 2,3-Pentanedione

| Identifier | Value | Reference |

| CAS Number | 600-14-6 | |

| Molecular Formula | C₅H₈O₂ | |

| Molecular Weight | 100.12 g/mol | |

| IUPAC Name | pentane-2,3-dione | |

| Synonyms | Acetylpropionyl, 2,3-Pentadione | |

| InChI Key | TZMFJUDUGYTVRY-UHFFFAOYSA-N | |

| SMILES | CCC(=O)C(=O)C |

Table 2: Physical Properties of 2,3-Pentanedione

| Property | Value | Reference |

| Physical Description | Colorless to yellow-green liquid with a buttery odor | |

| Boiling Point | 110-112 °C | |

| Melting Point | -52 °C | |

| Density | 0.957 g/mL at 25 °C | |

| Vapor Pressure | 2.67 kPa | |

| Flash Point | 66 °F | |

| Refractive Index | n20/D 1.404 |

Table 3: NMR Spectroscopic Data for 2,3-Pentanedione (in CDCl₃)

| Nucleus | Chemical Shift (ppm) | Multiplicity | Reference |

| ¹H NMR | 1.09 | Triplet | |

| 2.34 | Singlet | ||

| 2.73 | Quartet | ||

| ¹³C NMR | 6.95 | ||

| 29.22 | |||

| 34.1 | |||

| 197.54 | |||

| 199.83 |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. This section outlines key experimental protocols related to the synthesis and analysis of 2,3-Pentanedione.

Synthesis of 2,3-Pentanedione

A common method for the synthesis of 2,3-Pentanedione involves the acid-catalyzed condensation of 1-hydroxyacetone with paraldehyde.

Materials:

-

1-Hydroxyacetone

-

Paraldehyde

-

Strong inorganic or organic acid (pKa ≤ 4)

-

Phase transfer catalyst

-

Water

Procedure:

-

An aqueous phase containing a strong acid is prepared.

-

1-Hydroxyacetone and paraldehyde are reacted in the presence of this aqueous phase and a phase transfer catalyst.

-

Following the reaction, water is added to the mixture.

-

A mixture of water and 2,3-Pentanedione is distilled from the reaction mixture.

-

The 2,3-Pentanedione is then separated from the water.

-

Further purification can be achieved through an additional distillation step.

This process has been reported to achieve a yield of approximately 81%.

Analysis of Airborne 2,3-Pentanedione

Occupational exposure to 2,3-Pentanedione is a significant health concern, necessitating sensitive analytical methods for its detection in the air. An enhanced method based on OSHA Methods 1013/1016 uses gas chromatography/mass spectrometry (GC/MS).

Sample Collection:

-

Air samples are collected from the workplace environment.

Sample Preparation:

-

A simple bi-phasic extraction is performed on the collected samples.

Instrumentation and Analysis:

-

The extracted sample is analyzed using a GC/MS system.

-

The mass spectrometer is operated in selected ion monitoring (SIM) mode to enhance sensitivity.

-

This method allows for the quantification of 2,3-Pentanedione at levels below the NIOSH recommended exposure limits.

The method has a reported quantification limit of 1.1 ppb for 2,3-Pentanedione.

Signaling Pathways and Logical Relationships

To visualize the processes described, the following diagrams have been generated using the DOT language.

Caption: A flowchart illustrating the synthesis of 2,3-Pentanedione.

Caption: Workflow for the analysis of airborne 2,3-Pentanedione.

Toxicological Profile and Health Implications

Inhalation of 2,3-Pentanedione has been shown to cause respiratory toxicity. Studies in rats have demonstrated that exposure can lead to necrotizing rhinitis, tracheitis, and bronchitis, with effects comparable to those caused by diacetyl. Furthermore, prolonged exposure has been linked to the development of bronchial and bronchiolar fibrosis, which are characteristic of the severe lung disease obliterative bronchiolitis. The National Institute for Occupational Safety and Health (NIOSH) has established recommended exposure limits (RELs) for 2,3-Pentanedione in the workplace to mitigate these risks. The reactivity of α-diketones like 2,3-Pentanedione with arginine residues in proteins is thought to be a contributing factor to their toxicity.

Conclusion

2,3-Pentanedione is a compound with important applications in the food industry but also presents significant occupational health challenges. This guide has provided a detailed summary of its chemical and physical properties, methods for its synthesis and analysis, and an overview of its toxicological effects. For researchers and professionals, a thorough understanding of these aspects is essential for the safe handling and use of this compound, as well as for the development of safer alternatives and effective risk management strategies. Further research into the specific properties and biological effects of its deuterated isotopologues may provide deeper insights into its metabolic pathways and mechanisms of toxicity.

References

In-Depth Technical Guide: 2,3-Pentanedione-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,3-Pentanedione-d3, a deuterated analog of the naturally occurring diketone, 2,3-pentanedione. This document is intended for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds in their experimental workflows. It covers the fundamental physicochemical properties, with a focus on molecular weight, and outlines a common experimental application, providing a detailed protocol and a corresponding workflow visualization.

Core Physicochemical Data

The key difference between 2,3-Pentanedione and its deuterated counterpart lies in the isotopic substitution of three hydrogen atoms with deuterium. This substitution results in a predictable increase in molecular weight, a critical parameter in mass spectrometry-based applications. The table below summarizes the molecular weights of both compounds. The deuteration is typically on one of the methyl groups (positions 1 or 5), resulting in a chemical formula of C₅H₅D₃O₂.

| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Monoisotopic Mass (Da) |

| 2,3-Pentanedione | C₅H₈O₂ | 100.12 | 100.0524 |

| This compound | C₅H₅D₃O₂ | 103.14 | 103.0713 |

Note: The molecular weight of this compound is calculated based on the substitution of three protium atoms (atomic weight ≈ 1.008 g/mol ) with three deuterium atoms (atomic weight ≈ 2.014 g/mol ).[1][2][3][4][5]

Application in Quantitative Analysis: Use as an Internal Standard

Deuterated compounds such as this compound are invaluable in quantitative analytical chemistry, particularly in chromatography coupled with mass spectrometry (e.g., GC-MS or LC-MS). They are frequently employed as internal standards. Due to their similar physicochemical properties to the non-deuterated analyte, they co-elute during chromatography and exhibit similar ionization efficiency in the mass spectrometer. However, their mass difference allows for their distinct detection and quantification. This approach corrects for variations in sample preparation, injection volume, and instrument response, thereby enhancing the accuracy and precision of the quantitative results.

Experimental Protocol: Quantification of 2,3-Pentanedione in a Sample Matrix using GC-MS and a this compound Internal Standard

This protocol outlines a general procedure for the quantification of 2,3-pentanedione in a given sample matrix (e.g., food, biological fluid) using Gas Chromatography-Mass Spectrometry (GC-MS) with this compound as an internal standard.

1. Materials and Reagents:

-

2,3-Pentanedione (analytical standard)

-

This compound (internal standard)

-

Organic solvent (e.g., methanol, dichloromethane, suitable for extraction)

-

Sample matrix

-

Sodium sulfate (anhydrous, for drying)

-

GC vials with inserts

-

Micropipettes and standard laboratory glassware

2. Standard Preparation:

-

Primary Stock Solutions: Prepare individual stock solutions of 2,3-pentanedione and this compound in the chosen organic solvent at a concentration of 1 mg/mL.

-

Calibration Standards: Prepare a series of calibration standards by serial dilution of the 2,3-pentanedione stock solution. Each calibration standard should be spiked with a constant, known concentration of the this compound internal standard. The concentration range of the calibration standards should bracket the expected concentration of the analyte in the samples.

3. Sample Preparation:

-

Extraction: A known quantity of the sample matrix is subjected to an appropriate extraction method (e.g., liquid-liquid extraction, solid-phase extraction) to isolate the analyte.

-

Internal Standard Spiking: A precise volume of the this compound internal standard solution is added to each sample extract.

-

Drying and Concentration: The extract is dried over anhydrous sodium sulfate and then concentrated to a final volume under a gentle stream of nitrogen.

-

Transfer: The final extract is transferred to a GC vial for analysis.

4. GC-MS Analysis:

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer is used.

-

GC Conditions:

-

Column: A suitable capillary column (e.g., DB-5ms) is used for separation.

-

Carrier Gas: Helium at a constant flow rate.

-

Injection: A small volume of the prepared standard or sample is injected in splitless mode.

-

Temperature Program: An optimized temperature gradient is used to ensure good separation of the analyte from other matrix components.

-

-

MS Conditions:

-

Ionization: Electron Ionization (EI) is typically used.

-

Acquisition Mode: Selected Ion Monitoring (SIM) is employed to enhance sensitivity and selectivity. Specific ions for both 2,3-pentanedione and this compound are monitored.

-

5. Data Analysis:

-

Quantification: A calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for each calibration standard.

-

Concentration Determination: The concentration of 2,3-pentanedione in the unknown samples is determined from the calibration curve using the measured peak area ratio of the analyte to the internal standard in the sample.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the quantitative analysis of 2,3-pentanedione using a deuterated internal standard.

References

- 1. Deuterium - Wikipedia [en.wikipedia.org]

- 2. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 3. Deuterium | Definition, Symbol, Production, & Facts | Britannica [britannica.com]

- 4. quora.com [quora.com]

- 5. Isotopes of hydrogen - Wikipedia [en.wikipedia.org]

The Natural Occurrence of 2,3-Pentanedione: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Pentanedione, an α-diketone, is a naturally occurring volatile compound that significantly contributes to the flavor and aroma profiles of a wide array of food products. Its presence is primarily attributed to two key biochemical phenomena: the Maillard reaction occurring during thermal processing and the metabolic activities of various microorganisms. This technical guide provides a comprehensive overview of the natural occurrence of 2,3-pentanedione, detailing its presence in various food matrices, outlining the primary formation pathways, and providing standardized experimental protocols for its quantification. This document is intended to serve as a valuable resource for researchers in food science, flavor chemistry, and related fields.

Introduction

2,3-Pentanedione (CAS No. 600-14-6), also known as acetylpropionyl, is a yellow liquid characterized by a creamy, buttery, and sweet aroma. It is a key flavor compound in numerous foods and beverages, including dairy products, coffee, and fermented goods.[1] The study of its natural occurrence is crucial for understanding flavor development, ensuring food quality, and identifying potential biomarkers in various biological systems. This guide will delve into the quantitative aspects of its presence, the methodologies for its detection, and the biochemical pathways leading to its formation.

Natural Occurrence and Quantitative Data

2,3-Pentanedione has been identified in a diverse range of natural and processed food products. The following tables summarize the reported concentrations of 2,3-pentanedione in various food matrices. It is important to note that concentrations can vary significantly based on factors such as processing conditions, microbial strains involved in fermentation, and storage.

Table 1: Concentration of 2,3-Pentanedione in Beverages

| Beverage | Concentration Range | Reference(s) |

| Coffee (roasted beans) | [2] | |

| Coffee (ground beans) | 0.0089 - 0.21 ppm | [2] |

| Beer | Generally low, contributes to off-flavor | [3][4] |

| Wine | Present, contributes to aroma profile |

LOD: Limit of Detection

Table 2: Concentration of 2,3-Pentanedione in Dairy and Other Food Products

| Food Product | Concentration Range | Reference(s) |

| Butter | Present, contributes to buttery flavor | |

| Cheese | Present, contributes to flavor profile | |

| Yogurt | Natural fermentation product | |

| Bread | Present | |

| Chicken & Meat | Present | |

| Cocoa & Potato Chips | Present | |

| Roasted Almonds & Pecans | Present |

Formation Pathways

The formation of 2,3-pentanedione in natural systems is predominantly a result of two pathways: the Maillard reaction and microbial metabolism, particularly the catabolism of the amino acid L-isoleucine.

Maillard Reaction

The Maillard reaction is a non-enzymatic browning reaction between amino acids and reducing sugars that occurs during the thermal processing of food. The formation of 2,3-pentanedione through this pathway involves the interaction of a C3 carbon unit derived from a reducing sugar (like glucose) and the C2'-C3' atoms of an amino acid such as L-alanine. Studies have shown that at a neutral to alkaline pH, the recombination of sugar fragments is a major pathway for its formation.

Microbial Metabolism (Isoleucine Catabolism)

In many microorganisms, particularly yeast (e.g., Saccharomyces cerevisiae) and certain bacteria, 2,3-pentanedione is a byproduct of the isoleucine biosynthetic and catabolic pathways. The key precursor is α-acetohydroxybutyrate, an intermediate in isoleucine synthesis. This intermediate can be oxidatively decarboxylated to form 2,3-pentanedione.

Experimental Protocols

The quantification of 2,3-pentanedione in various matrices is typically performed using gas chromatography-mass spectrometry (GC-MS), often with a headspace solid-phase microextraction (HS-SPME) sample preparation method. The following provides a general workflow and a detailed protocol based on established methods.

General Experimental Workflow

Detailed Protocol for HS-SPME-GC-MS Analysis

This protocol is a generalized procedure and may require optimization based on the specific sample matrix and instrumentation.

4.2.1. Materials and Reagents

-

2,3-Pentanedione analytical standard

-

Internal standard (e.g., 2,3-hexanedione or isotopically labeled 2,3-pentanedione)

-

Deionized water

-

Sodium chloride (NaCl)

-

Methanol

-

20 mL headspace vials with PTFE/silicone septa

-

SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

4.2.2. Standard Preparation

-

Prepare a stock solution of 2,3-pentanedione in methanol (e.g., 1000 µg/mL).

-

Prepare a series of working standard solutions by diluting the stock solution with deionized water to create a calibration curve (e.g., 1-100 µg/L).

-

Spike each working standard with the internal standard to a final concentration (e.g., 10 µg/L).

4.2.3. Sample Preparation (HS-SPME)

-

Weigh a representative amount of the homogenized sample (e.g., 5 g of cheese or 5 mL of beverage) into a 20 mL headspace vial.

-

Add a saturated solution of NaCl (e.g., 1 g) to the vial to increase the ionic strength and promote the release of volatile compounds.

-

Spike the sample with the internal standard.

-

Immediately seal the vial with a PTFE/silicone septum and cap.

-

Incubate the vial in a heated agitator (e.g., 60°C for 15 minutes) to allow for equilibration of the volatiles in the headspace.

-

Expose the conditioned SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) under continued agitation and heating.

-

Retract the fiber and immediately introduce it into the GC injector for thermal desorption.

4.2.4. GC-MS Parameters

-

Injector: Splitless mode, 250°C

-

Column: A polar capillary column (e.g., DB-WAX, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.

-

Oven Temperature Program: Initial temperature of 40°C (hold for 2 min), ramp to 240°C at 10°C/min, and hold for 5 min.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Mass Spectrometer: Electron ionization (EI) at 70 eV.

-

Scan Range: m/z 35-350.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

4.2.5. Quantification

Quantification is performed by creating a calibration curve of the peak area ratio of 2,3-pentanedione to the internal standard versus the concentration of the standards. The concentration of 2,3-pentanedione in the samples is then determined from this curve.

Conclusion

2,3-Pentanedione is a significant, naturally occurring flavor compound found in a wide variety of foods and beverages. Its formation is intricately linked to fundamental biochemical processes such as the Maillard reaction and microbial amino acid metabolism. The standardized analytical methods presented in this guide, primarily HS-SPME-GC-MS, provide a robust framework for its accurate quantification. A thorough understanding of the natural occurrence and formation of 2,3-pentanedione is essential for food scientists and researchers to control and optimize the flavor profiles of food products, and for professionals in drug development to understand potential interactions and metabolic pathways of small molecules. Further research is warranted to expand the quantitative database of 2,3-pentanedione across a broader spectrum of natural products and to further elucidate the enzymatic control of its formation in biological systems.

References

- 1. Origin of 2,3-pentanedione and 2,3-butanedione in D-glucose/L-alanine Maillard model systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Naturally occurring diacetyl and 2,3-pentanedione concentrations associated with roasting and grinding unflavored coffee beans in a commercial setting - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Influence of valine and other amino acids on total diacetyl and 2,3-pentanedione levels during fermentation of brewer’s wort - PMC [pmc.ncbi.nlm.nih.gov]

Toxicological Profile of 2,3-Pentanedione: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,3-Pentanedione (CAS No. 600-14-6), also known as acetyl propionyl, is an alpha-diketone used as a flavoring agent, often as a substitute for diacetyl. While generally recognized as safe for ingestion, inhalation of 2,3-pentanedione vapors has been associated with significant respiratory and olfactory toxicity. This technical guide provides a comprehensive overview of the toxicological profile of 2,3-pentanedione, summarizing key findings on its toxicity, genotoxicity, metabolic pathways, and mechanisms of action. The information is compiled from a range of in vivo and in vitro studies to support risk assessment and inform safety protocols in research and industrial settings.

Chemical and Physical Properties

| Property | Value |

| Chemical Formula | C₅H₈O₂ |

| Molecular Weight | 100.12 g/mol |

| Appearance | Yellow to green-yellow liquid |

| Odor | Buttery |

| Boiling Point | 110-112 °C |

| Flash Point | 19 °C |

| Synonyms | Acetyl propionyl, 2,3-Dioxopentane |

Toxicological Data

The toxicological effects of 2,3-pentanedione have been evaluated in various animal models, primarily through inhalation exposure. The primary target organs are the respiratory tract and olfactory epithelium.

Acute Toxicity

Inhalation exposure to 2,3-pentanedione in rats has been shown to cause necrotizing rhinitis, tracheitis, and bronchitis, with effects comparable to those of diacetyl.[1][2] Delayed toxicity has also been observed, with respiratory epithelial injury progressing hours after exposure.[1][2]

| Parameter | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 3 g/kg | OSHA Method 1016 |

Sub-chronic Toxicity and Exposure Limits

Repeated inhalation exposure to 2,3-pentanedione has been shown to cause significant adverse effects in the respiratory tract of rats and mice, including inflammation, squamous metaplasia, and hyperplasia.[3] The National Institute for Occupational Safety and Health (NIOSH) has established Recommended Exposure Limits (RELs) to mitigate the risk of flavorings-related lung disease.

| Parameter | Species | Exposure Duration | Value | Effect | Reference |

| NOAEC | Rat | 14 days | 49 ml/m³ | Inflammation, necrosis, ulceration, and fibrosis in the lung | German Commission for the Investigation of Health Hazards of Chemical Compounds |

| LOAEC | Mouse | 14 days | 49 ml/m³ | Inflammation, necrosis, ulceration, and fibrosis in the lung | German Commission for the Investigation of Health Hazards of Chemical Compounds |

| NOEL | Rat & Mouse | 3 months | 12.5 ppm | Adverse respiratory tract effects | National Toxicology Program |

| REL (TWA) | Human | 8 hours | 9.3 ppb | To reduce risk of respiratory impairment | NIOSH |

| STEL | Human | 15 minutes | 31 ppb | To protect against effects of short-term exposures | NIOSH |

Genotoxicity

In bacterial reverse mutation assays (Ames test), 2,3-pentanedione was not found to be mutagenic. Furthermore, in vivo studies showed no increase in micronuclei in the peripheral blood of rats and mice after 13 weeks of exposure to 100 ml/m³ of 2,3-pentanedione.

Metabolism and Toxicokinetics

2,3-Pentanedione is an α-dicarbonyl compound, and its reactivity is a key aspect of its toxicological profile. It can be metabolized by dicarbonyl/L-xylulose reductase. Studies have shown that olfactory neurons with reduced expression of this enzyme are more susceptible to injury. In vitro studies using human bronchial epithelial cells have demonstrated that these cells can metabolize 2,3-pentanedione to 2-hydroxy-3-pentanone.

Mechanism of Action and Signaling Pathways

The toxicity of 2,3-pentanedione is linked to its ability to interact with biological molecules, leading to cellular damage. Inhalation exposure has been shown to induce both apoptosis and necrosis in the respiratory epithelium. A key event in the apoptotic pathway is the activation of caspase-3. Furthermore, exposure to 2,3-pentanedione can alter gene expression in the brain, leading to increased expression of pro-inflammatory mediators such as Interleukin-6 (IL-6) and nitric oxide synthase-2 (NOS2).

Experimental Protocols

In Vivo Inhalation Studies in Rodents

A common experimental design to assess the respiratory toxicity of 2,3-pentanedione involves whole-body inhalation exposure of rats (e.g., Sprague-Dawley) or mice.

-

Animal Models: Male and female Sprague-Dawley rats or B6C3F1/N mice are frequently used.

-

Housing: Animals are housed in controlled environments with regulated temperature, humidity, and light cycles.

-

Exposure: Whole-body inhalation exposure is conducted in chambers with controlled concentrations of 2,3-pentanedione vapor. Exposure durations typically range from 6 hours (acute) to 13 weeks (sub-chronic).

-

Concentrations: A range of concentrations are tested, for example, from 112 ppm to 354 ppm in acute studies.

-

Endpoint Analysis: Following exposure, animals are euthanized, and tissues (nasal passages, larynx, trachea, lungs, and brain) are collected for histopathological examination. Bronchoalveolar lavage fluid (BALF) analysis may also be performed to assess inflammation. Gene expression analysis in brain tissue is conducted using techniques like real-time PCR.

Occupational Exposure Monitoring

NIOSH and the Occupational Safety and Health Administration (OSHA) have established methods for monitoring workplace exposure to 2,3-pentanedione.

-

Sampling Media: Two specially dried silica gel tubes in series.

-

Sampling Pump: Personal sampling pump calibrated to a specific flow rate.

-

Analytical Method: Gas chromatography with a flame ionization detector (GC-FID).

-

Method Reference: OSHA Method 1016.

Conclusion

The available data clearly indicate that while 2,3-pentanedione is considered safe for ingestion, its inhalation poses a significant risk to the respiratory and olfactory systems. Its toxicity is comparable to that of diacetyl, the compound it often replaces. The mechanism of toxicity involves direct cellular damage, induction of apoptosis, and inflammation. For professionals in research, drug development, and the flavorings industry, adherence to recommended exposure limits and implementation of appropriate safety and monitoring protocols are crucial to mitigate the health risks associated with 2,3-pentanedione. Further research into the detailed molecular mechanisms and long-term effects of low-level exposure is warranted.

References

- 1. Respiratory and Olfactory Cytotoxicity of Inhaled 2,3-Pentanedione in Sprague-Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NTP Technical Report on the Toxicity Studies of Acetoin (CASRN 513-86-0) and 2,3-Pentanedione (CASRN 600-14-6) Administered by Inhalation to Wistar Han [Crl:WI(Han)] Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. series.publisso.de [series.publisso.de]

Methodological & Application

Application Notes and Protocols: Quantitative Analysis of 2,3-Pentanedione using Isotope Dilution GC-MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Pentanedione, a vicinal diketone, is a significant compound in the food and beverage industry, contributing to the flavor profile of products such as coffee, beer, and dairy.[1][2] It is also monitored for occupational exposure, as high concentrations can be a health concern.[3][4] Accurate and precise quantification of 2,3-pentanedione is therefore crucial for quality control, research, and safety assessment. Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical technique for this purpose, offering high accuracy and precision by correcting for sample matrix effects and variations in sample preparation and analysis.[5]

This application note provides a detailed protocol for the quantitative analysis of 2,3-pentanedione in various matrices using Gas Chromatography-Mass Spectrometry (GC-MS) with a stable isotope-labeled internal standard.

Principle of Isotope Dilution

Isotope dilution analysis involves the addition of a known amount of an isotopically enriched version of the analyte (e.g., deuterated or ¹³C-labeled 2,3-pentanedione) to the sample at the beginning of the analytical process. This "internal standard" is chemically identical to the analyte and therefore behaves similarly during extraction, derivatization, and GC separation. By measuring the ratio of the native analyte to the isotopically labeled internal standard using a mass spectrometer, accurate quantification can be achieved, as this ratio is unaffected by sample losses during preparation or injection variability.

Experimental Protocols

This section details the methodology for the quantitative analysis of 2,3-pentanedione using isotope dilution GC-MS.

Reagents and Materials

-

Solvents: Methanol, Ethanol (95%), Ethyl Acetate (all HPLC or GC grade)

-

Reagents: Deionized water, Sodium chloride

-

Standards:

-

2,3-Pentanedione (≥97% purity)

-

Isotopically labeled 2,3-Pentanedione (e.g., 2,3-Pentanedione-d₆ or ¹³C₃-2,3-Pentanedione) as an internal standard (IS)

-

-

Sample Collection/Preparation: Solid Phase Microextraction (SPME) fibers (e.g., DVB/CAR/PDMS), or liquid-liquid extraction supplies. For air sampling, silica gel sorbent tubes may be used.

Standard Preparation

-

Primary Stock Standard (Native): Prepare a stock solution of 2,3-pentanedione in methanol at a concentration of 1000 µg/mL.

-

Internal Standard Stock (Labeled): Prepare a stock solution of the isotopically labeled 2,3-pentanedione in methanol at a concentration of 1000 µg/mL.

-

Working Standard Solutions: Prepare a series of calibration standards by serially diluting the primary stock standard in a suitable matrix mimic (e.g., 5% ethanol in water for beverage analysis). Spike each calibration standard with a constant, known concentration of the internal standard stock solution.

Sample Preparation

The choice of sample preparation method depends on the matrix.

For Liquid Samples (e.g., Beer, Wine):

-

Degas carbonated samples by sonication or by pouring between two beakers.

-

Pipette a known volume (e.g., 5 mL) of the sample into a headspace vial.

-

Add a precise amount of the internal standard stock solution.

-

Add sodium chloride to saturate the solution and increase the volatility of the analyte.

-

Seal the vial and vortex for 30 seconds.

-

Proceed with Headspace-SPME-GC-MS analysis.

For Solid Samples (e.g., Coffee Beans):

-

Cryogenically grind the sample to a fine powder.

-

Weigh a known amount of the homogenized sample into a headspace vial.

-

Add a known amount of deionized water and the internal standard stock solution.

-

Seal the vial and vortex thoroughly.

-

Equilibrate the sample at a specific temperature (e.g., 60°C) for a set time before SPME extraction.

For Air Samples:

-

Draw a known volume of air through a silica gel sorbent tube.

-

Desorb the analytes from the silica gel using 2 mL of 95:5 ethanol:water containing the internal standard.

-

Agitate the vial for 60 minutes.

-

Transfer an aliquot of the extract to an autosampler vial for GC-MS analysis.

GC-MS Analysis

-

Gas Chromatograph: Agilent 7890B or equivalent

-

Mass Spectrometer: Agilent 5977A MS or equivalent

-

Column: DB-1 60-m × 0.32-mm i.d. (5-µm df) capillary column or similar

-

Injector: Split/Splitless, operated in splitless mode

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min)

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 5 minutes

-

Ramp: 10°C/min to 250°C

-

Hold: 5 minutes at 250°C

-

-

Injector Temperature: 250°C

-

Transfer Line Temperature: 250°C

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM)

Table 1: Selected Ion Monitoring (SIM) Parameters

| Analyte | Internal Standard (IS) | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |

| 2,3-Pentanedione | 2,3-Pentanedione-d₆ | 100 | 57 | 29 |

| 2,3-Pentanedione-d₆ | - | 106 | 60 | 32 |

Note: The specific ions for the labeled internal standard will depend on the position and number of isotopic labels.

Data Analysis

-

Integrate the peak areas for the quantifier ions of both the native 2,3-pentanedione and the isotopically labeled internal standard.

-

Calculate the response ratio for each calibration standard and sample by dividing the peak area of the native analyte by the peak area of the internal standard.

-

Construct a calibration curve by plotting the response ratio against the concentration of the native analyte for the calibration standards.

-

Determine the concentration of 2,3-pentanedione in the samples by interpolating their response ratios from the calibration curve.

Quantitative Data Summary

The following tables summarize typical performance data for the quantitative analysis of 2,3-pentanedione using isotope dilution GC-MS.

Table 2: Method Validation Parameters

| Parameter | Typical Value |

| Linearity (R²) | > 0.998 |

| Limit of Detection (LOD) | 0.1 - 1.0 µg/L |

| Limit of Quantitation (LOQ) | 0.5 - 5.0 µg/L |

| Precision (%RSD) | < 10% |

| Accuracy (Recovery %) | 90 - 110% |

Table 3: Example Calibration Data

| Concentration (µg/L) | Analyte Area | IS Area | Response Ratio |

| 5 | 15,234 | 150,123 | 0.101 |

| 10 | 30,123 | 149,876 | 0.201 |

| 25 | 75,432 | 150,543 | 0.501 |

| 50 | 151,234 | 150,987 | 1.002 |

| 100 | 302,567 | 150,234 | 2.014 |

Visualizations

Experimental Workflow

References

- 1. shimadzu.com [shimadzu.com]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. Increased sensitivity of OSHA method analysis of diacetyl and 2,3-pentanedione in air - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Gas chromatography/negative ion chemical ionization triple quadrupole mass spectrometric determination and pharmacokinetics of 11 alpha-hydroxy-9,15-dioxo-2,3,4,5,20-pentanor-19-carboxyprostan oic acid in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Isotope dilution - Wikipedia [en.wikipedia.org]

Application Note: Quantitative Analysis of Diacetyl and 2,3-Pentanedione in Beer

Abstract